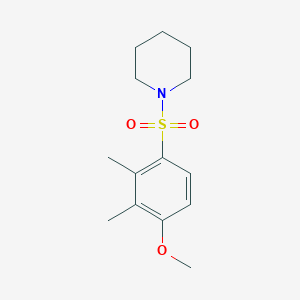
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as SR-127, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.
Mécanisme D'action
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERα than ERβ and can act as an agonist or antagonist depending on the tissue and cellular context. In breast cancer cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an antagonist by blocking the activity of estrogen on ERα, thereby inhibiting cell growth. In bone cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an agonist by activating ERα and promoting bone formation.
Biochemical and Physiological Effects:
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. It has also been shown to reduce atherosclerosis and improve lipid metabolism in animal models of cardiovascular disease. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and reduce the risk of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its high selectivity for ERα over ERβ, which allows for targeted modulation of estrogen receptor activity. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has a long half-life, which allows for less frequent dosing in animal models. However, one of the limitations of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is to further investigate its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. Additionally, future studies could focus on improving the solubility of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in aqueous solutions to facilitate its administration in animal studies. Finally, further studies could investigate the potential side effects of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether and its long-term safety profile.
Méthodes De Synthèse
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the protection of the phenol group of 2,3-dimethylphenol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected phenol is then converted into the corresponding sulfonamide using piperidine and chlorosulfonic acid. The final step involves the removal of the protecting group using an acid catalyst to obtain 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether.
Applications De Recherche Scientifique
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. It has also been shown to have potential applications in the treatment of osteoporosis by increasing bone mineral density and reducing bone resorption. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been studied for its potential cardiovascular benefits by reducing atherosclerosis and improving lipid metabolism.
Propriétés
Formule moléculaire |
C14H21NO3S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-12(2)14(8-7-13(11)18-3)19(16,17)15-9-5-4-6-10-15/h7-8H,4-6,9-10H2,1-3H3 |
Clé InChI |
BLRARSRULWBPKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
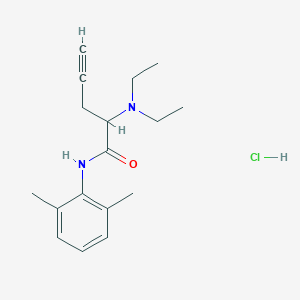
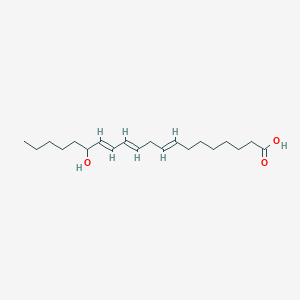

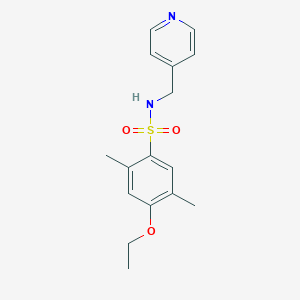



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
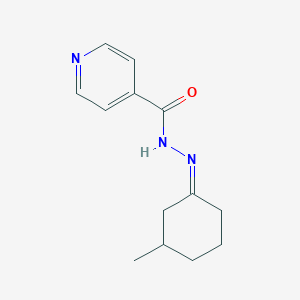
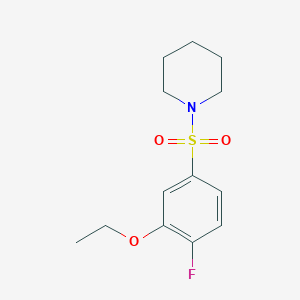
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)

